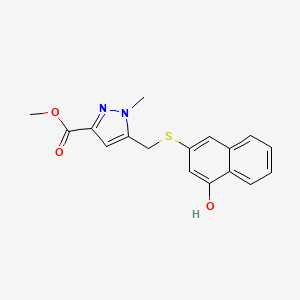
Methyl 5-(((4-hydroxynaphthalen-2-yl)thio)methyl)-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(((4-hydroxynaphthalen-2-yl)thio)methyl)-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with a methyl group, a carboxylate ester, and a thioether linkage to a hydroxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((4-hydroxynaphthalen-2-yl)thio)methyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Thioether Formation: The hydroxynaphthalene moiety is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the pyrazole ring.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The thioether linkage can be reduced to a sulfide or further to a thiol.
Substitution: The methyl group on the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Sulfides and thiols.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-(((4-hydroxynaphthalen-2-yl)thio)methyl)-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Methyl 5-(((4-hydroxynaphthalen-2-yl)thio)methyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxynaphthalene moiety can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(((4-hydroxyphenyl)thio)methyl)-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a naphthalene ring.
Methyl 5-(((4-hydroxyquinolin-2-yl)thio)methyl)-1-methyl-1H-pyrazole-3-carboxylate: Contains a quinoline ring instead of a naphthalene ring.
Uniqueness
Methyl 5-(((4-hydroxynaphthalen-2-yl)thio)methyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the hydroxynaphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
methyl 5-[(4-hydroxynaphthalen-2-yl)sulfanylmethyl]-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-12(8-15(18-19)17(21)22-2)10-23-13-7-11-5-3-4-6-14(11)16(20)9-13/h3-9,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJYINKYFCUKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)CSC2=CC3=CC=CC=C3C(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
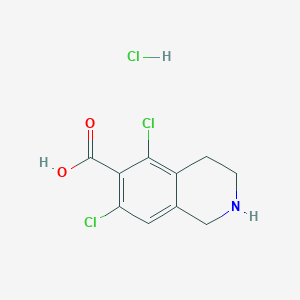
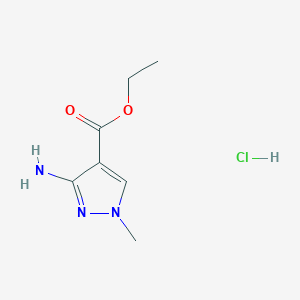
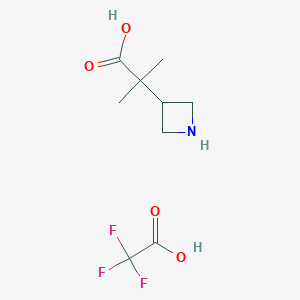
![{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6300763.png)
![Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B6300786.png)
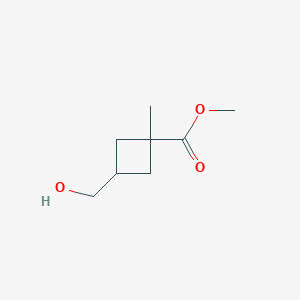
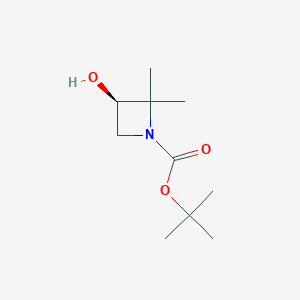
![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)
![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)

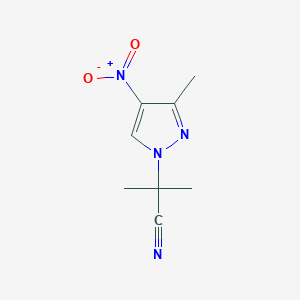
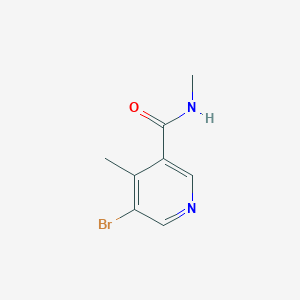
![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)
![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
